(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic compound characterized by a complex molecular structure It features a cyclopropylmethoxy group attached to a pyrrolidine ring, which is further connected to a naphthalene moiety via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethyl halide.
Pyrrolidine Ring Formation: The cyclopropylmethyl halide is then reacted with pyrrolidine under basic conditions to form the cyclopropylmethoxy-pyrrolidine intermediate.
Naphthalene Attachment: The final step involves the reaction of the intermediate with naphthalen-1-ylmethanone under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methylene group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products
Oxidation: Formation of naphthalen-1-ylcarboxylic acid derivatives.
Reduction: Formation of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(phenyl)methanone
- (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(benzyl)methanone
- (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(anthracen-1-yl)methanone
Uniqueness
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Biological Activity
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone, also known as CPNP, is a synthetic compound belonging to the class of designer drugs known as cathinones. These compounds are structurally similar to amphetamines and exhibit stimulant properties. This article explores the biological activity of CPNP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of CPNP features a cyclopropylmethoxy group attached to a pyrrolidine ring, which is further linked to a naphthalene moiety via a methanone functional group. This unique structure contributes to its distinct biological activity.
Chemical Formula
- Molecular Formula : C18H21N1O2
- CAS Number : 2034520-32-4
Structural Characteristics
Component | Description |
---|---|
Cyclopropylmethoxy Group | Contributes to the compound's lipophilicity |
Pyrrolidine Ring | Involved in receptor binding |
Naphthalene Moiety | Enhances electron delocalization |
Pharmacological Effects
Research indicates that CPNP exhibits stimulant effects similar to those of traditional amphetamines. It is believed to act primarily as a dopamine reuptake inhibitor, leading to increased levels of dopamine in the synaptic cleft. This mechanism may contribute to its psychoactive properties.
Key Findings from Studies
- Dopaminergic Activity : CPNP has been shown to enhance dopamine release in vitro, suggesting its potential as a stimulant agent.
- Behavioral Studies : Animal models have demonstrated increased locomotor activity following administration of CPNP, indicative of stimulant-like effects.
- Toxicity Profile : Preliminary studies highlight potential neurotoxic effects at high doses, necessitating further investigation into its safety profile.
The precise mechanism through which CPNP exerts its biological effects involves:
- Receptor Interactions : Binding to dopamine transporters (DAT) and potentially serotonin transporters (SERT).
- Signal Transduction : Modulation of intracellular signaling pathways linked to neurotransmitter release.
Case Study 1: Stimulant Properties
A study conducted on rodent models assessed the impact of CPNP on locomotor activity. Results indicated a significant increase in activity levels compared to control groups, reinforcing the compound's classification as a stimulant.
Case Study 2: Neurotoxicity Assessment
Another research effort focused on evaluating the neurotoxic potential of CPNP. High doses resulted in observable neuronal damage in specific brain regions, suggesting a need for caution in therapeutic contexts.
Comparison with Similar Compounds
To better understand the uniqueness of CPNP, it is beneficial to compare it with structurally similar compounds:
Compound Name | Mechanism of Action | Notable Effects |
---|---|---|
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(phenyl)methanone | Dopamine reuptake inhibition | Stimulant effects |
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(benzyl)methanone | Similar dopaminergic activity | Comparable stimulant properties |
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(anthracen-1-yl)methanone | Potentially broader receptor interactions | Enhanced psychoactive effects |
Research Applications
CPNP's unique chemical structure and biological activity position it as a candidate for various research applications:
- Pharmacology : Investigating its potential therapeutic uses in treating disorders related to dopamine dysregulation.
- Neuroscience : Understanding the neurobiological mechanisms underlying its stimulant effects.
- Synthetic Chemistry : Serving as a building block for developing novel compounds with targeted biological activities.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(18-7-3-5-15-4-1-2-6-17(15)18)20-11-10-16(12-20)22-13-14-8-9-14/h1-7,14,16H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYBLFIDQFHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.